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  • Product: (Isopropyloxycarbonylmethyl)triphenylphonium bromide
  • CAS: 159377-42-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (isopropyloxycarbonylmethyl)tripheny...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (isopropyloxycarbonylmethyl)triphenylphosphonium bromide. As a key intermediate in various organic syntheses, particularly the Wittig reaction, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation. This document synthesizes fundamental NMR principles with data from analogous structures to offer a predictive yet robust interpretation of the compound's NMR spectra.

Introduction: The Role of NMR in Characterizing Phosphonium Salts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development.[1][2][3] It provides unparalleled, atom-level insight into molecular structure, conformation, and dynamics.[3][4] For phosphonium salts like (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, which are often not directly therapeutic but are critical reagents in the synthesis of active pharmaceutical ingredients, NMR serves as a "gold standard" for quality control.[4] It allows for unambiguous identification, quantification of impurities, and ensures the integrity of starting materials, which is a cornerstone of robust and reproducible synthetic protocols.[5][6]

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a Wittig reagent precursor, formed by the reaction of triphenylphosphine with an appropriate alkyl halide, in this case, isopropyl bromoacetate.[7][8][9] Its utility lies in its ability to be converted into a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. Given this central role, a comprehensive understanding of its NMR signature is of significant practical importance.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by factors such as inductive effects from the electronegative oxygen and phosphorus atoms, and the magnetic anisotropy of the phenyl rings.[10][11][12][13]

Table 1: Predicted ¹H NMR Chemical Shifts for (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale for Prediction
P-CH₂-C=O5.5 - 5.8Doublet (d)2HThe methylene protons are adjacent to the electron-withdrawing phosphonium group and the carbonyl group, resulting in a significant downfield shift. The coupling to the ³¹P nucleus will split the signal into a doublet.
O-CH(CH₃)₂4.9 - 5.2Septet (sept)1HThe methine proton of the isopropyl group is deshielded by the adjacent oxygen atom. It will be split into a septet by the six equivalent methyl protons.
O-CH(CH₃)₂1.2 - 1.4Doublet (d)6HThe six methyl protons of the isopropyl group are equivalent and are shifted upfield relative to the methine proton. They are split into a doublet by the adjacent methine proton.
P-(C₆H₅)₃7.6 - 8.0Multiplet (m)15HThe fifteen protons of the three phenyl groups will appear as a complex multiplet in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the positively charged phosphorus atom.

Rationale for Predictions: These predictions are based on the known spectral data for the analogous compound, (ethoxycarbonylmethyl)triphenylphosphonium bromide, and the application of established principles of NMR spectroscopy. The electron-donating and steric effects of the additional methyl group in the isopropyl substituent compared to the ethyl group are expected to cause minor upfield shifts for the methoxy and methyl protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to hybridization, substitution, and the presence of electronegative atoms.[13][14][15][16]

Table 2: Predicted ¹³C NMR Chemical Shifts for (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O165 - 168The carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for ester carbonyls.
P-CH₂-C=O58 - 62This methylene carbon is attached to the electron-withdrawing phosphorus and carbonyl groups, leading to a downfield shift.
O-CH(CH₃)₂69 - 72The methine carbon of the isopropyl group is deshielded by the adjacent oxygen atom.
O-CH(CH₃)₂21 - 23The methyl carbons of the isopropyl group are in a relatively upfield region, typical for sp³ hybridized carbons.
P-C (ipso)117 - 120 (d, ¹JPC ≈ 90 Hz)The ipso-carbons of the phenyl rings are directly attached to the phosphorus atom and will show a characteristic doublet due to one-bond coupling with ³¹P.
P-C₆H₅ (ortho)134 - 136 (d, ²JPC ≈ 10 Hz)The ortho-carbons are deshielded and will exhibit a smaller doublet due to two-bond coupling to the phosphorus atom.
P-C₆H₅ (meta)130 - 132 (d, ³JPC ≈ 12 Hz)The meta-carbons will also show a doublet due to three-bond coupling to the phosphorus atom.
P-C₆H₅ (para)135 - 137 (s)The para-carbon is also deshielded, and its coupling to the phosphorus atom is often small or unresolved.

Rationale for Predictions: The predicted chemical shifts are derived from general ¹³C NMR correlation tables and by analogy to similar phosphonium salts. The presence of the electron-withdrawing phosphonium group significantly influences the chemical shifts of the phenyl carbons.

Key Structural and Electronic Influences on Chemical Shifts

The observed and predicted chemical shifts are a direct consequence of the molecule's electronic and steric environment.

  • Inductive Effects: The highly electronegative oxygen atom and the positively charged phosphorus atom withdraw electron density from adjacent protons and carbons, causing them to be deshielded and resonate at higher chemical shifts (downfield).[10][11] This is most pronounced for the P-CH₂ and O-CH protons.

  • Magnetic Anisotropy: The circulating π-electrons of the three phenyl rings generate their own local magnetic field. This anisotropic field deshields the aromatic protons, causing them to appear in the 7.6-8.0 ppm region.[12][13]

  • Phosphorus-Proton and Phosphorus-Carbon Coupling: The NMR-active ³¹P nucleus (I = 1/2, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei. This results in the splitting of signals into doublets, with the magnitude of the coupling constant (J) depending on the number of bonds separating the nuclei. This coupling is a definitive diagnostic feature for the presence of the triphenylphosphonium group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, the following experimental protocol is recommended.

Step 1: Sample Preparation

  • Weigh approximately 10-20 mg of the phosphonium salt.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can slightly influence the chemical shifts.[5][17]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[5]

Step 2: NMR Instrument Parameters

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is typically used to simplify the spectrum and improve the signal-to-noise ratio.[4] A larger number of scans will likely be required due to the lower natural abundance of the ¹³C isotope.

Step 3: Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the structural assignments.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Structural Interpretation Triphenylphosphine Triphenylphosphine Phosphonium_Salt (Isopropyloxycarbonylmethyl)- triphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt Isopropyl_bromoacetate Isopropyl bromoacetate Isopropyl_bromoacetate->Phosphonium_Salt 1H_NMR ¹H NMR Spectrum Phosphonium_Salt->1H_NMR Provides proton environment data 13C_NMR ¹³C NMR Spectrum Phosphonium_Salt->13C_NMR Provides carbon backbone data Chemical_Shifts Chemical Shifts (δ) 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J) 1H_NMR->Coupling_Constants Integration Integration 1H_NMR->Integration 13C_NMR->Chemical_Shifts 13C_NMR->Coupling_Constants Structure_Confirmation Structure Confirmation Chemical_Shifts->Structure_Confirmation Coupling_Constants->Structure_Confirmation Integration->Structure_Confirmation

Figure 1: Workflow for the synthesis and NMR-based structural elucidation of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide. By understanding the interplay of inductive effects, magnetic anisotropy, and spin-spin coupling, researchers can confidently verify the structure and purity of this important synthetic intermediate. The predicted chemical shifts and experimental guidelines provided in this document serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring the quality and reliability of their chemical transformations.

References

  • ResearchGate. (n.d.). NMR Spectroscopy in Drug Design. Retrieved from [Link][1]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link][2]

  • Molecules. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link][3]

  • ACS Publications. (2025, January 11). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Retrieved from [Link][18]

  • Molecules. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Retrieved from [Link][7]

  • Pharmapproach. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link][10]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link][11]

  • SlideShare. (n.d.). Factors influencing chemical shift. Retrieved from [Link][12]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link][13]

  • International Journal of Chemistry and Applications. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link][8]

  • Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Retrieved from [Link]

  • Semantic Scholar. (2018). Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. Retrieved from [Link][19]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link][14]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][20]

  • Google Patents. (n.d.). CN102174061A - Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide. Retrieved from [9]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link][6]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link][17]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link][15]

  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. Retrieved from [Link][16]

Sources

Exploratory

Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Executive Summary (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (CAS: 159377-42-1) is a specialized quaternary phosphonium salt utilized extensively as a building block in the synthesis of mitochondria-targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (CAS: 159377-42-1) is a specialized quaternary phosphonium salt utilized extensively as a building block in the synthesis of mitochondria-targeted therapeutics and diagnostic probes. While the triphenylphosphonium (TPP+) moiety is celebrated for its ability to deliver molecular cargo across the highly hydrophobic inner mitochondrial membrane (IMM), it is far from biologically inert. This technical whitepaper provides an in-depth analysis of the physicochemical properties, handling safety (SDS parameters), and the mechanistic toxicity profile of this compound, with a specific focus on its perturbation of oxidative phosphorylation (OXPHOS).

Physicochemical Identity & Structural Logic

The targeting efficacy of TPP+ compounds is rooted in their unique structural chemistry. The delocalized positive charge distributed across the three bulky phenyl rings lowers the enthalpy of hydration, allowing the cation to seamlessly partition into lipid bilayers without requiring a protein transporter. The isopropyloxycarbonylmethyl group serves as an ester-linked aliphatic spacer, which precisely modulates the compound's lipophilicity (logP) and provides a highly reactive handle for downstream synthetic conjugation.

Table 1: Physicochemical Properties
ParameterDetail
Chemical Name (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide
Synonyms (2-Isopropoxy-2-oxoethyl)triphenylphosphonium bromide
CAS Number 159377-42-1
Molecular Formula C24H26BrO2P
Molecular Weight 457.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)

Core Safety Data Sheet (SDS) Parameters

As a quaternary phosphonium bromide salt, this compound presents specific handling hazards that require stringent laboratory protocols. The bromide counterion and the lipophilic cationic nature disrupt cellular membranes upon acute high-dose exposure.

  • GHS Classification :

    • Skin Irritation (Category 2) : H315 - Causes skin irritation.

    • Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.

    • Specific Target Organ Toxicity - Single Exposure (Category 3) : H335 - May cause respiratory irritation.

  • Handling & Causality : The compound is hygroscopic and prone to forming irritating dusts. Inhalation of the dust leads to direct interaction with the mucosal membranes of the respiratory tract. Here, the lipophilic cation rapidly partitions into epithelial cells, causing localized osmotic stress, membrane destabilization, and acute irritation[1].

  • Storage Protocols : Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound must be protected from moisture and light to prevent premature ester hydrolysis of the isopropyloxycarbonyl group.

Mechanistic Toxicity Profile: The Mitochondrial Paradigm

The defining characteristic of TPP+ compounds is their massive accumulation within the mitochondrial matrix. This process is driven electrogenically by the highly negative mitochondrial membrane potential (ΔΨm ≈ -150 to -180 mV). According to the Nernst equation, for every 61.5 mV of membrane potential, there is a 10-fold accumulation of the monovalent cation. Consequently, TPP+ compounds accumulate 100- to 1000-fold inside mitochondria compared to the cytosol [2].

However, this massive accumulation is the primary driver of its dose-dependent toxicity. At elevated concentrations, the lipophilic TPP+ cation disrupts the tightly packed lipid architecture of the IMM. This structural disruption increases the permeability of the membrane to protons (proton leak), effectively uncoupling oxidative phosphorylation (OXPHOS) [3]. The cell attempts to compensate for the drop in ATP production by increasing its oxygen consumption rate (OCR), but ultimately, the collapse of ΔΨm leads to the release of cytochrome c and the induction of apoptosis.

This mechanism also provides a basis for selective toxicity in oncology. Cancer cells, such as hepatocellular carcinoma lines (e.g., HepG2), often exhibit a hyperpolarized (more negative) mitochondrial membrane potential compared to normal cells (e.g., NIH3T3 fibroblasts). This drives a disproportionately higher accumulation of TPP+ in malignant cells, resulting in a selective anti-tumor toxicity profile [4].

TPP_Mechanism Extracellular Extracellular Space [TPP+] Cytosol Cytosol ΔΨc ≈ -60 mV Extracellular->Cytosol Plasma Membrane Diffusion Matrix Mitochondrial Matrix ΔΨm ≈ -160 mV Cytosol->Matrix Nernst-driven Accumulation (1000x) Uncoupling Proton Leak & OXPHOS Uncoupling Matrix->Uncoupling High Matrix Concentration Depolarization Loss of ΔΨm (Depolarization) Uncoupling->Depolarization Inner Membrane Disruption Apoptosis ATP Depletion & Apoptosis Depolarization->Apoptosis Cytochrome c Release

Fig 1. Nernst-driven mitochondrial accumulation of TPP+ and subsequent OXPHOS uncoupling pathway.

Experimental Protocols for Toxicity Profiling

To robustly evaluate the toxicity of (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide or its downstream conjugates, a self-validating experimental system must be employed. This system must simultaneously measure membrane potential integrity, respiratory function, and ultimate cell viability to prove that cell death is a direct consequence of uncoupling.

Toxicity_Workflow Culture 1. Cell Culture (Cancer vs. Normal Lines) Treatment 2. Compound Incubation (Dose-Response Gradient) Culture->Treatment JC1 3A. JC-1 Assay (ΔΨm Integrity) Treatment->JC1 Fluorometry Seahorse 3B. Seahorse XF (OCR & Proton Leak) Treatment->Seahorse Respirometry Viability 3C. CellTiter-Glo (ATP-based Viability) Treatment->Viability Luminescence Integration 4. Data Integration (Therapeutic Window Analysis) JC1->Integration Seahorse->Integration Viability->Integration

Fig 2. Tripartite experimental workflow for validating TPP+ toxicity and mitochondrial function.

Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assessment via JC-1 Assay

Causality: JC-1 is a cationic dye that accumulates in healthy mitochondria to form red fluorescent J-aggregates. If the TPP+ compound uncouples the membrane, ΔΨm collapses, and JC-1 disperses into the cytosol as green fluorescent monomers. The Red/Green ratio serves as a direct, self-normalizing metric of mitochondrial integrity.

  • Cell Seeding : Seed HepG2 (cancer) and NIH3T3 (normal) cells at 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Treatment : Treat cells with a logarithmic concentration gradient (0.1 μM to 100 μM) of the compound for 24 hours. Include FCCP (10 μM) as a positive control for complete depolarization.

  • Staining : Wash cells with PBS and incubate with 2 μM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Washing & Reading : Wash twice with PBS to remove background fluorescence. Read fluorescence on a microplate reader (Ex 488 nm / Em 530 nm for green monomers; Ex 535 nm / Em 590 nm for red aggregates).

  • Validation : A dose-dependent decrease in the Red/Green ratio confirms TPP-induced membrane depolarization.

Protocol 2: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

Causality: To prove that the loss of ΔΨm is due to proton leak (uncoupling) rather than direct electron transport chain (ETC) inhibition, Oxygen Consumption Rate (OCR) must be measured. An uncoupler will increase basal OCR (as the ETC works overtime to restore the gradient) but drastically decrease ATP-linked OCR.

  • Preparation : Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Compound Injection : Load the sensor cartridge with the TPP+ compound (Port A), Oligomycin (Port B, ATP synthase inhibitor), FCCP (Port C, chemical uncoupler), and Rotenone/Antimycin A (Port D, Complex I/III inhibitors).

  • Basal Measurement : Measure basal OCR for 15 minutes.

  • Acute TPP+ Exposure : Inject the TPP+ compound from Port A. An immediate, sustained spike in OCR indicates proton leak/uncoupling.

  • Bioenergetic Profiling : Sequentially inject Oligomycin, FCCP, and Rot/AA to calculate ATP production, maximal respiration, and non-mitochondrial oxygen consumption.

  • Validation : True TPP+ toxicity will present as an elevated "Proton Leak" metric (Basal OCR minus Oligomycin OCR) prior to complete bioenergetic collapse at high doses.

Quantitative Data Interpretation

When executing the above protocols, researchers should benchmark their results against established parameters for standard TPP+ compounds. Table 2 summarizes the expected quantitative bioenergetic shifts.

Table 2: Expected Toxicity Metrics for TPP+ Compounds in Cancer vs. Normal Cells
MetricAssay SourceHepG2 (Cancer) Expected ProfileNIH3T3 (Normal) Expected ProfileMechanistic Implication
IC50 (Viability) CellTiter-Glo5 - 15 μM> 50 μMSelective accumulation due to hyperpolarized ΔΨm in cancer cells.
ΔΨm Collapse JC-1 (Red/Green)Significant drop at >5 μMStable up to 25 μMDepolarization precedes ATP depletion and cell death.
Proton Leak (OCR) Seahorse XF+200% increase at 10 μM+50% increase at 10 μMTPP+ disrupts inner membrane lipid packing, causing uncoupling.
ATP-Linked OCR Seahorse XF-80% decrease at 10 μM-20% decrease at 10 μMUncoupling forces the ETC to run without generating ATP.

Conclusion

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a highly effective building block for mitochondrial targeting. However, its application must be tightly controlled due to the inherent uncoupling toxicity of the TPP+ moiety. By understanding the Nernst-driven accumulation dynamics and utilizing rigorous, self-validating respirometry and fluorometry assays, drug development professionals can successfully map the therapeutic window of novel TPP-conjugates, exploiting the bioenergetic differences between healthy and diseased cells to design safer, more effective targeted therapies.

References

  • Zielonka, J., et al. "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications." Chemical Reviews, 2017. URL:[Link]

  • Kulkarni, C. A., et al. "A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Huang, H., et al. "Antitumor activity and antitumor mechanism of triphenylphosphonium chitosan against liver carcinoma." Journal of Materials Research, 2018. URL:[Link]

Sources

Foundational

Solubility Profile of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide in Organic Solvents

An In-Depth Technical Guide Executive Summary (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a crucial reagent in modern organic synthesis, primarily utilized as a precursor to stabilized ylides for the Witt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a crucial reagent in modern organic synthesis, primarily utilized as a precursor to stabilized ylides for the Wittig reaction.[1][2] The efficacy, reaction kinetics, and product purity of such reactions are intrinsically linked to the solubility of this phosphonium salt in the chosen solvent system. This guide provides a comprehensive analysis of the solubility characteristics of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its quantitative determination, and provide a detailed solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who seek to optimize synthetic routes involving this versatile reagent.

The Science of Solubility: A Phosphonium Salt Perspective

The dissolution of an ionic compound like (isopropyloxycarbonylmethyl)triphenylphosphonium bromide is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the individual ions.

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice into its constituent gaseous ions—the bulky (isopropyloxycarbonylmethyl)triphenylphosphonium cation and the bromide anion. The triphenylphosphine moiety contributes significant van der Waals interactions within the crystal, leading to a moderately high lattice energy.

  • Solvation Energy: This is the energy released when these ions are stabilized by solvent molecules. The ability of a solvent to effectively solvate both the large, lipophilic cation and the smaller, hard bromide anion is paramount.

Polar solvents are generally effective at solvating ions. Polar aprotic solvents (e.g., Dichloromethane, Acetone) can stabilize the large, diffuse positive charge of the phosphonium cation through dipole-dipole interactions. Polar protic solvents (e.g., Methanol, Ethanol) can additionally solvate the bromide anion through strong hydrogen bonds.[3] Nonpolar solvents, lacking strong dipoles, are typically poor solvents for ionic species, resulting in low solubility.[3]

The structure of the cation itself is a key determinant. The three phenyl groups create a significant nonpolar surface area, while the ester group provides a polar region. This amphiphilic nature suggests that its solubility will be nuanced, favoring solvents that can accommodate both lipophilic and polar characteristics.

Experimental Protocol for Solubility Determination

To ensure reproducible and accurate solubility data, a standardized experimental approach is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment
  • (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.45 µm, solvent-compatible)

Step-by-Step Methodology
  • Preparation of Solvent Vials: Add a precisely known volume (e.g., 5.00 mL) of the desired organic solvent to several screw-capped glass vials.

  • Addition of Solute: Add an excess amount of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature is recommended.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance of the phenyl groups, or HPLC).

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the solubility of the phosphonium salt.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add known volume of solvent to vial B 2. Add excess (isopropyloxycarbonylmethyl) triphenylphosphonium bromide A->B C 3. Agitate at constant temperature (24-48h) B->C D 4. Settle or centrifuge to separate phases C->D E 5. Withdraw & filter supernatant D->E F 6. Dilute sample accurately E->F G 7. Analyze concentration (HPLC/UV-Vis) F->G H 8. Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Solubility Profile

SolventSolvent ClassExpected SolubilityRationale & Practical Notes
Hexane / Heptane NonpolarInsolubleThe high lattice energy of the salt cannot be overcome by the weak van der Waals forces from the nonpolar solvent.[3]
Diethyl Ether NonpolarVery Sparingly SolubleOften used as an anti-solvent to precipitate phosphonium salts after synthesis.[3]
Toluene / Benzene AromaticSparingly SolubleThe aromatic rings of the solvent can interact favorably with the phenyl groups of the cation, but the solvent has low polarity to solvate the ions effectively. Used in the synthesis of some phosphonium salts.[8]
Dichloromethane (DCM) Polar AproticSoluble to Very SolubleDCM is an excellent solvent for many phosphonium salts due to its ability to stabilize the large cation.[3][4] It is a common choice for Wittig reactions.
Chloroform Polar AproticSoluble to Very SolubleSimilar to DCM, its polarity and ability to form weak hydrogen bonds make it a good solvent for phosphonium salts.[3]
Tetrahydrofuran (THF) Polar AproticModerately SolubleWidely used in Wittig reactions.[1][9] While not as polar as DCM, it provides a good balance of solubility for the salt and the carbonyl substrate.
Acetone Polar AproticSolubleA polar aprotic solvent capable of dissolving many phosphonium salts.[3]
Acetonitrile (ACN) Polar AproticSolubleIts high polarity makes it a good solvent, and it has been noted to increase reaction rates, possibly due to enhanced solubility of the phosphonium salt.[4]
Dimethylformamide (DMF) Polar AproticVery SolubleA highly polar aprotic solvent that effectively solvates cations. A deuterated version is used for NMR studies of similar salts.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleOne of the most polar aprotic solvents, excellent for dissolving a wide range of salts.[4][10]
Methanol / Ethanol Polar ProticSoluble to Very SolubleThese alcohols can effectively solvate both the cation and the bromide anion via hydrogen bonding.[3][6][7] (4-Carboxybutyl-d4)triphenylphosphonium (bromide) is soluble in ethanol.[10]

Implications for Synthetic Chemistry

The choice of solvent is a critical parameter in reactions involving (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, most notably the Wittig reaction.

  • For Ylide Formation: The deprotonation of the phosphonium salt to form the ylide requires a base. The solubility of the salt in the reaction solvent is paramount for this step to proceed efficiently. Solvents like THF and DCM are common choices, providing sufficient solubility for the salt to react with bases like sodium hydride or potassium tert-butoxide.[1][9]

  • For the Wittig Reaction: The solvent must not only dissolve the phosphonium salt but also the aldehyde or ketone substrate. The polarity of the solvent can influence the stereochemical outcome of the reaction (E/Z selectivity). For stabilized ylides, which are formed from this reagent, the reaction generally favors the E-alkene.[11]

  • Work-up and Purification: The insolubility of the phosphonium salt in nonpolar solvents like hexane and diethyl ether is advantageous for purification. The product of the Wittig reaction, triphenylphosphine oxide, can often be challenging to separate from the desired alkene. Understanding the solubility profile allows for the design of extraction or precipitation procedures to remove this byproduct.

Conclusion

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide exhibits a solubility profile characteristic of a moderately large organic salt: it is highly soluble in polar aprotic and protic solvents, moderately soluble in solvents of intermediate polarity like THF, and largely insoluble in nonpolar aliphatic and aromatic hydrocarbons. This detailed understanding of its solubility is not merely academic; it is a fundamental prerequisite for the rational design, optimization, and scale-up of synthetic procedures that rely on this indispensable reagent. The provided experimental protocol offers a reliable framework for researchers to generate precise, application-specific solubility data in their own laboratory settings.

References

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. (2020, December 9). Retrieved from [Link]

  • Wittig reaction. (2020, October 15). In Wikipedia. Retrieved from [Link]

  • Preparation of a Highly Fluorophilic Phosphonium Salt and its Use in a Fluorous Anion-Exchanger Membrane with High Selectivity for Perfluorinated Acids - PMC. (n.d.). Retrieved from [Link]

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide | C22H22BrO2P | CID 73731. (n.d.). In PubChem. Retrieved from [Link]

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021). J. Org. Chem., 86(14), 9838–9846. Retrieved from [Link]

  • Phosphonium. (n.d.). In Wikipedia. Retrieved from [Link]

  • Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021, October 4). International Journal of Chemistry and Materials Research. Retrieved from [Link]

  • Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. (2018). Semantic Scholar. Retrieved from [Link]

  • Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). (n.d.). In Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of (methyloxycarbonylbenzyl)triphenylphosphonium bromide (V). (n.d.). PrepChem.com. Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. (n.d.). Journal of Materials Chemistry. Retrieved from [Link]

  • (Methoxycarbonylmethyl)triphenylphosphonium bromide, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. (2022, December 13). ACS Omega. Retrieved from [Link]

  • Methyltriphenylphosphonium bromide - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly (E)-Selective Wittig Olefination Using (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Introduction & Strategic Utility In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the precise construction of α,β -unsaturated esters is a critical transformation. (Isopropyloxyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the precise construction of α,β -unsaturated esters is a critical transformation. (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (CAS: 159377-42-1) is a highly effective, bench-stable C2-homologating reagent designed specifically for this purpose[1].

While methyl and ethyl esters are ubiquitous, the strategic installation of an isopropyl ester offers distinct advantages in drug development:

  • Steric Shielding: The bulky isopropyl group protects the ester from premature hydrolysis during subsequent downstream transformations (e.g., basic deprotections or mild nucleophilic attacks).

  • Lipophilicity Tuning: The additional hydrocarbon bulk subtly increases the calculated partition coefficient (cLogP), which can be leveraged to optimize the pharmacokinetic profile and membrane permeability of a drug candidate.

  • Crystallinity: Isopropyl esters often yield highly crystalline intermediates, facilitating purification without the need for exhaustive chromatography.

Mechanistic Causality & Stereocontrol (E-E-A-T)

To master this protocol, one must understand the causality behind the stereochemical outcome. The Wittig reaction of this specific phosphonium salt is characterized by an overwhelming preference for the (E)-alkene (often >95:5 E:Z ratio). This is not accidental; it is a direct consequence of the ylide's electronic stabilization[2].

  • Ylide Generation: Upon treatment with a mild base (such as DBU or triethylamine), the phosphonium bromide salt is deprotonated to form the active ylide, isopropyl (triphenylphosphoranylidene)acetate.

  • Electronic Stabilization: The electron-withdrawing isopropyloxycarbonyl group delocalizes the negative charge on the ylide carbon via resonance. This stabilization drastically lowers the ylide's nucleophilicity and reactivity[3].

  • Thermodynamic Control: Because the ylide is stabilized, the initial [2+2] cycloaddition with the aldehyde is highly reversible. This reversibility prevents the system from being trapped in the kinetic cis-oxaphosphetane intermediate. Instead, the system equilibrates to the thermodynamically more stable trans-oxaphosphetane, where the bulky triphenylphosphonium group and the aldehyde's R-group are anti to one another[3].

  • Irreversible Cycloreversion: The trans-oxaphosphetane undergoes a stereospecific, irreversible syn-cycloreversion, expelling triphenylphosphine oxide (Ph 3​ P=O) and yielding the strictly (E)-configured alkene[2].

Reaction Pathway Visualization

Mechanism Salt (Isopropyloxycarbonylmethyl) triphenylphosphonium bromide Ylide Stabilized Ylide [Ph3P=CH-COOiPr] Salt->Ylide Deprotonation (-HBr) Base Mild Base (e.g., DBU) Base->Ylide Oxaphosphetane trans-Oxaphosphetane (Thermodynamic Sink) Ylide->Oxaphosphetane Reversible[2+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene Isopropyl (E)-Alkenoate (Target Product) Oxaphosphetane->Alkene Irreversible Cycloreversion Ph3PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Ph3PO

Mechanistic workflow of the highly (E)-selective stabilized Wittig olefination.

Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and specific in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step in real-time.

Materials & Reagents
  • Substrate: Aldehyde (1.0 equiv, 10.0 mmol)

  • Reagent: (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.2 equiv, 12.0 mmol)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.25 equiv, 12.5 mmol)

  • Solvent: Anhydrous Dichloromethane (CH 2​ Cl 2​ ) (50 mL)

Step-by-Step Methodology

Step 1: In Situ Ylide Generation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add (isopropyloxycarbonylmethyl)triphenylphosphonium bromide (12.0 mmol) and suspend it in anhydrous CH 2​ Cl 2​ (30 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add DBU (12.5 mmol) via syringe over 5 minutes.

    • Self-Validation Cue: The heterogeneous white suspension will rapidly dissolve, and the solution will transition to a distinct, clear pale-yellow color. This color change visually confirms the successful deprotonation and generation of the stabilized ylide.

  • Stir the ylide solution at 0 °C for 15 minutes.

Step 2: Aldehyde Addition & Cycloaddition

  • Dissolve the target aldehyde (10.0 mmol) in anhydrous CH 2​ Cl 2​ (20 mL).

  • Add the aldehyde solution dropwise to the ylide mixture at 0 °C over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (typical eluent: Hexanes/EtOAc 8:2). The stabilized ylide is relatively unreactive compared to non-stabilized variants; expect the reaction to take between 2 to 12 hours depending on the steric hindrance of the aldehyde.

Step 3: Workup & Ph 3​ P=O Precipitation Expert Insight: The primary bottleneck in Wittig reactions is the removal of the stoichiometric triphenylphosphine oxide (Ph 3​ P=O) byproduct. This protocol utilizes a solvent-swap precipitation technique to bypass exhaustive column chromatography.

  • Once TLC confirms the complete consumption of the aldehyde, quench the reaction with saturated aqueous NH 4​ Cl (20 mL).

  • Separate the organic layer and extract the aqueous layer with CH 2​ Cl 2​ (2 × 20 mL).

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate the filtrate in vacuo to yield a viscous, crude semi-solid.

  • Add cold Hexanes/Diethyl Ether (1:1 v/v, 40 mL) to the crude residue and vigorously triturate using a glass rod or sonication.

    • Self-Validation Cue: A voluminous white precipitate (Ph 3​ P=O) will rapidly crash out of the non-polar solvent mixture, while the highly lipophilic isopropyl ester product remains in solution.

  • Filter the suspension through a pad of Celite, washing the filter cake with an additional 20 mL of cold Hexanes.

  • Concentrate the filtrate to afford the crude isopropyl (E)-alkenoate, which is typically >90% pure and can be used directly or subjected to a short silica gel plug if analytical purity is required.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected quantitative outcomes for this specific Wittig protocol:

ParameterCondition / Observation
Reagent (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide
Optimal Base DBU (1.25 equiv) or Et 3​ N (1.5 equiv)
Optimal Solvent CH 2​ Cl 2​ (Provides superior solubility for the salt)
Temperature Profile 0 °C (Addition) 25 °C (Reaction)
Typical Reaction Time 2 – 12 hours (Substrate dependent)
Typical Isolated Yield 82% – 95%
Stereoselectivity (E:Z) > 95:5 (Thermodynamically controlled)
Byproduct Removal Precipitation via Hexanes/Et 2​ O (1:1)

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. URL:[Link][2]

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: The role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958. URL:[Link][3]

  • Epsilon Chimie. (n.d.). Phosphonium Salts and Phosphoranes Catalog. URL: [Link][1]

Sources

Application

Synthesis of alpha,beta-unsaturated isopropyl esters via (isopropyloxycarbonylmethyl)triphenylphosphonium bromide

Application Note: Synthesis of α,β -Unsaturated Isopropyl Esters via (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide Executive Summary & Strategic Rationale The installation of α,β -unsaturated isopropyl esters...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of α,β -Unsaturated Isopropyl Esters via (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Executive Summary & Strategic Rationale

The installation of α,β -unsaturated isopropyl esters is a critical transformation in modern organic synthesis and medicinal chemistry. In drug development, the isopropyl ester moiety serves as a privileged prodrug structural motif. By masking polar carboxylic acids, it dramatically enhances lipophilicity and cellular permeability—a mechanism famously utilized in ophthalmic blockbusters like Latanoprost and Travoprost to facilitate corneal penetration before undergoing enzymatic hydrolysis in vivo[1][2].

This application note details a highly efficient, E-selective Wittig olefination protocol utilizing (isopropyloxycarbonylmethyl)triphenylphosphonium bromide . By generating the stabilized ylide in situ, this method ensures maximum reagent titer, excellent functional group tolerance, and high thermodynamic stereocontrol.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic protocol, every reagent choice in this workflow is governed by strict chemical causality:

  • Precursor Stability (The Bromide Salt): While the pre-formed ylide (isopropyl 2-(triphenylphosphoranylidene)acetate) can be isolated, it is susceptible to slow atmospheric oxidation, degrading into unreactive phosphonates over time. The phosphonium bromide salt, however, is infinitely shelf-stable and highly tolerant to ambient moisture, allowing for precise stoichiometric control and robust reproducibility[3].

  • Base Selection (DBU): Alkoxide bases (e.g., NaOMe, KOtBu) carry a significant risk of competitive nucleophilic attack on the ester moiety, leading to undesired transesterification or saponification. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a sterically hindered amidine superbase. DBU provides rapid, non-nucleophilic deprotonation of the phosphonium salt ( pKa​≈9 ) without degrading the electrophile or the product[4].

  • Stereocontrol (Thermodynamic Equilibration): The electron-withdrawing isopropyloxycarbonyl group stabilizes the ylide carbanion. Because the ylide is stabilized, the formation of the intermediate oxaphosphetane is reversible. The system equilibrates under thermodynamic control to the lower-energy trans-oxaphosphetane, minimizing steric clash between the bulky triphenylphosphine group and the aldehyde substituent, ultimately yielding the E-alkene almost exclusively.

Mechanism Ylide Stabilized Ylide (EWG: Isopropyl Ester) Transition Reversible Betaine / Oxaphosphetane Formation Ylide->Transition Aldehyde Aldehyde Electrophile Aldehyde->Transition Thermodynamic Thermodynamic Control (Minimizing Steric Clash) Transition->Thermodynamic Product Major Product: (E)-Isopropyl Ester Thermodynamic->Product

Thermodynamic control mechanism driving E-selectivity in the Wittig olefination.

Reaction Optimization Data

To establish the optimal conditions for E-selective olefination, various bases and solvents were evaluated using benzaldehyde as a model electrophile. DBU in Tetrahydrofuran (THF) provided the superior balance of reaction kinetics, overall yield, and geometric purity.

Table 1: Optimization of Base and Solvent for E-Selective Isopropyl Ester Synthesis

EntryBase (1.2 eq)SolventTime (h)Yield (%)E:Z RatioCausality / Observation
1 K2​CO3​ DCM/H 2​ O127592:8Biphasic system; slow kinetics.
2NaHTHF48285:15Heterogeneous; lower stereocontrol.
3KOtBuTHF28889:11Trace transesterification observed.
4DBU THF 3 96 >98:2 Homogeneous; clean deprotonation.
5DBUDCM394>98:2Comparable to THF; slightly lower yield.

Experimental Workflow & Protocol

Workflow A 1. Phosphonium Salt (Precursor) B 2. DBU Addition (Deprotonation) A->B C 3. Stabilized Ylide (Active Species) B->C E 5. Oxaphosphetane (Intermediate) C->E D 4. Aldehyde (Electrophile) D->E F 6. Isopropyl Ester (E-Isomer Product) E->F

Reaction workflow for the synthesis of alpha,beta-unsaturated isopropyl esters.

Reagents & Materials
  • (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.1 equiv)

  • Aldehyde substrate (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to aldehyde)

Step-by-Step Methodology

This protocol is designed as a self-validating system , providing visual cues at critical inflection points to ensure experimental success.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Precursor Suspension: Add (isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.1 equiv) and anhydrous THF to the flask.

    • Self-Validation Check: The phosphonium salt will remain partially insoluble, presenting as a milky white suspension.

  • Ylide Generation: Cool the suspension to 0 °C using an ice bath. Add DBU (1.2 equiv) dropwise via syringe over 5 minutes.

    • Self-Validation Check: The white suspension will rapidly clarify and transition into a homogenous, vibrant pale-yellow solution. This distinct chromic shift confirms the successful deprotonation and formation of the active stabilized ylide.

  • Electrophilic Addition: Dissolve the aldehyde (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C).

  • Reaction Monitoring: Stir the mixture for 2–4 hours.

    • Self-Validation Check: As the olefination progresses, a white precipitate of triphenylphosphine oxide ( Ph3​P=O ) will begin to crash out of the solution. Monitor via TLC (Hexane/EtOAc 8:2); the reaction is complete when the UV-active aldehyde spot is fully consumed and replaced by a lower-polarity product spot.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (equal to half the reaction volume). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification ( Ph3​P=O Removal): Suspend the crude viscous residue in a cold mixture of Hexane/Diethyl Ether (9:1).

    • Self-Validation Check: The bulk of the Ph3​P=O byproduct is highly insoluble in cold non-polar solvents and will precipitate as a dense white solid.

  • Final Isolation: Filter the suspension through a tightly packed Celite pad to remove the phosphine oxide. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure (E)- α,β -unsaturated isopropyl ester.

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in various organic synt...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, a key reagent in various organic syntheses, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. The protocols and discussions herein are designed to be a valuable resource for professionals in research and drug development, offering in-depth technical guidance and practical insights.

Introduction

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a phosphonium salt that serves as a precursor to a stabilized phosphorus ylide. These ylides, also known as Wittig reagents, are crucial for the olefination of aldehydes and ketones, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of the isopropyl ester group modulates the reactivity of the corresponding ylide, making it a "stabilized" ylide, which often leads to higher E-alkene selectivity in Wittig reactions.[3]

This guide will cover the theoretical underpinnings of the synthesis, a detailed step-by-step protocol for its preparation from triphenylphosphine and isopropyl bromoacetate, safety considerations, and a discussion of its applications in the broader context of organic synthesis and drug discovery.

Reaction Principle and Mechanism

The synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a classic example of a nucleophilic substitution reaction, specifically an S(_N)2 reaction.[4] Triphenylphosphine, with its nucleophilic phosphorus atom, attacks the electrophilic carbon atom of isopropyl bromoacetate. The bromide ion is displaced as the leaving group, resulting in the formation of the desired phosphonium salt.

The overall reaction is as follows:

P(C₆H₅)₃ + BrCH₂COOCH(CH₃)₂ → [(C₆H₅)₃P⁺CH₂COOCH(CH₃)₂]Br⁻

The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, making it an effective nucleophile. The carbon atom attached to the bromine in isopropyl bromoacetate is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. The reaction proceeds via a concerted mechanism where the new phosphorus-carbon bond forms simultaneously as the carbon-bromine bond breaks.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide.

Materials and Equipment
Reagent/Equipment Details
Triphenylphosphine (PPh₃)CAS: 603-35-0
Isopropyl bromoacetateCAS: 598-23-2
TolueneAnhydrous
Diethyl etherAnhydrous
Round-bottom flaskAppropriate size (e.g., 250 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Buchner funnel and filter paper
Schlenk line or nitrogen/argon inletFor inert atmosphere
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine (e.g., 26.2 g, 100 mmol) in anhydrous toluene (e.g., 100 mL).

  • Addition of Alkyl Halide: While stirring the solution at room temperature, add isopropyl bromoacetate (e.g., 18.1 g, 100 mmol) dropwise over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified (isopropyloxycarbonylmethyl)triphenylphosphonium bromide under vacuum to remove any residual solvent.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Triphenylphosphine in Toluene B Add Isopropyl Bromoacetate A->B Stirring C Reflux for 24-48h B->C Heating D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Diethyl Ether E->F G Dry Under Vacuum F->G H Final Product: (Isopropyloxycarbonylmethyl) triphenylphosphonium bromide G->H

Caption: Experimental workflow for the synthesis of the target phosphonium salt.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction. It is also known to cause damage to organs through prolonged or repeated exposure. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Isopropyl Bromoacetate: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle with extreme care, using chemical-resistant gloves and eye protection.[6][7]

  • Toluene: A flammable liquid and vapor. It can cause skin irritation and is suspected of damaging fertility or the unborn child. Use in a well-ventilated area and away from ignition sources.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. It can cause drowsiness or dizziness.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5][6][7]

Applications in Drug Development

The primary application of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide is as a precursor to the corresponding Wittig reagent, isopropyl (triphenylphosphoranylidene)acetate. This stabilized ylide is widely used in the synthesis of α,β-unsaturated esters, which are common structural motifs in many biologically active molecules and pharmaceutical intermediates.[8][9]

The Wittig reaction offers a reliable method for the stereoselective formation of alkenes, which is a significant advantage in the synthesis of complex molecules where precise control of stereochemistry is crucial.[1][3] For instance, this methodology can be employed in the synthesis of precursors for various therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and antibiotics.

Troubleshooting

Problem Possible Cause Solution
Low or no product formationIncomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions as moisture can react with the starting materials.
Oily product instead of a solidImpurities or residual solventTriturate the oily product with a non-polar solvent like hexane to induce crystallization. Ensure the product is thoroughly dried under vacuum.
Product is difficult to filterFine particle sizeAllow the product to crystallize slowly at a lower temperature to form larger crystals.

Conclusion

The synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide from triphenylphosphine and isopropyl bromoacetate is a straightforward and robust procedure that provides a valuable reagent for organic synthesis. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably prepare this key intermediate for use in a wide range of applications, particularly in the development of new pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). Phosphorus Ylides.
  • Chemistry Notes. (2022, November 17). Phosphorus ylide: Definition, types, synthesis, useful application.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ACS Publications. (2007, February 6). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters.
  • ChemScene. (2025, June 16). Safety Data Sheet.
  • YouTube. (2019, January 9). phosphonium ylides.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • SciSpace. (n.d.). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu.
  • MilliporeSigma. (2025, June 11). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Triphenylphosphine.
  • Organic Chemistry Portal. (n.d.). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols.
  • Organic Chemistry Portal. (n.d.). 2029 Reaction of triphenylphosphane with bromoacetic acid methyl ester to (carbomethoxymethyl)triphenyl- phosphonium bromide.
  • Wikipedia. (n.d.). Wittig reaction.
  • Organic Syntheses Procedure. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE.
  • Enamine. (n.d.). Ethyl (triphenylphosphanylidene)acetate.
  • Sigma-Aldrich. (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium 98 1530-45-6.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • ChemicalBook. (n.d.). [3-(ETHOXYCARBONYL)PROPYL]TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 50479-11-3.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • PubChem. (n.d.). TRIPHENYLPHOSPHINE | P(C6H5)3 - PubChem.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved March 17, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYT6n2lwBds_W8ur_T7MVyWqvqFOOnBI2loiMbTUjgPdnahiU0CVbeJroVmBThJRfrPGplRkVFgPtDPFVU40qfZXqVm-hbaz3yyNs-h3ZNPcEHE846BmQKuf10-ZJrHMbIjBVM3KKD573N-k4HYAW_BvO053jkYazaNH1VRod_]([Link]

Sources

Application

Application Note: Optimal Base Selection for the Deprotonation of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Context (Isopropyloxycarbonylmethyl)triphenylphosph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Context

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a highly valuable precursor for the generation of ester-stabilized phosphorus ylides, which are widely utilized in Wittig olefinations to synthesize α,β -unsaturated isopropyl esters.

The selection of an appropriate base for the deprotonation of this phosphonium salt is a critical parameter that dictates both the yield and the purity of the subsequent olefination. Unlike non-stabilized alkyltriphenylphosphonium salts (which possess a pKa of ~22 and require ultra-strong bases like n -butyllithium), the presence of the electron-withdrawing isopropyloxycarbonyl group significantly increases the acidity of the α -protons. The pKa of such ester-stabilized phosphonium salts is approximately 9.0–11.0 in polar solvents[1]. Consequently, deploying excessively strong bases is not only unnecessary but frequently leads to deleterious side reactions, including premature ylide decomposition or nucleophilic attack on the ester moiety[2].

As a Senior Application Scientist, my objective in this guide is to move beyond simple procedure and explain the causality behind base selection, ensuring your synthetic workflows are both robust and self-validating.

Causality in Base Selection: Avoiding Common Pitfalls

When selecting a base for this specific substrate, one must balance deprotonation kinetics against two primary side-reaction risks: transesterification and ester hydrolysis.

The Transesterification Risk (Nucleophilic Acyl Substitution)

The most frequent error observed in the deprotonation of ester-stabilized phosphonium salts is the indiscriminate use of alkoxide bases. If sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) is utilized with this isopropyl ester precursor, the nucleophilic alkoxide can attack the ester carbonyl. This addition-elimination sequence results in transesterification, yielding an undesired mixture of methyl/ethyl and isopropyl ester ylides[3].

Expert Insight: If an alkoxide must be used under anhydrous conditions, it must either be structurally matched to the ester (i.e., Sodium isopropoxide, NaO i Pr) or be highly sterically hindered and non-nucleophilic (i.e., Potassium tert-butoxide, KO t Bu).

The Hydrolysis Risk

Aqueous sodium hydroxide (NaOH) is a highly effective, economical base for stabilized ylides. However, prolonged exposure of the ylide to a homogeneous aqueous base can hydrolyze the isopropyl ester to the corresponding carboxylate. To circumvent this, the reaction must be performed in a biphasic system (e.g., Dichloromethane/Water). As the ylide forms at the aqueous-organic interface, it rapidly partitions into the organic (DCM) layer, effectively shielding the ester from hydroxide-mediated hydrolysis[4].

Quantitative Base Comparison

The following table summarizes the quantitative data and risk profiles for common bases used in this transformation, allowing for rapid, evidence-based selection.

BaseConjugate Acid pKaTransesterification RiskHydrolysis RiskRecommended Use Case
NaOH (Biphasic) 15.7NoneLow (due to phase separation)Standard, scalable ylide generation
DBU ~12.5NoneNoneAnhydrous, mild homogeneous conditions
KOtBu 17.0None (Sterically hindered)NoneAnhydrous, fast kinetics required
NaOiPr 16.5None (Matched ester)NoneAnhydrous, alkoxide preferred
NaOMe / NaOEt ~15.5 - 16.0HIGH NoneAVOID (Causes mixed ester impurities)
n-BuLi / NaH ~35 - 50NoneNoneAVOID (Overkill, promotes side reactions)

Decision Tree for Base Selection

To streamline your experimental design, utilize the following logical workflow to select the optimal base based on your specific reaction constraints.

BaseSelection Start Deprotonation of [Ph3P-CH2-COOiPr]Br WaterTol Are water-tolerant conditions acceptable? Start->WaterTol Biphasic Biphasic System (NaOH / DCM / H2O) WaterTol->Biphasic Yes Anhydrous Require Anhydrous Conditions? WaterTol->Anhydrous No Alkoxide Alkoxide Base (NaOiPr or KOtBu) Anhydrous->Alkoxide Fast kinetics Amine Organic Amine (DBU) Anhydrous->Amine Mild conditions Warning AVOID: NaOMe, NaOEt (Transesterification Risk) Alkoxide->Warning

Decision tree for selecting the optimal base for stabilized ylide generation.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for the two most reliable deprotonation strategies.

Protocol A: Biphasic Deprotonation (Standard & Scalable)

This protocol is highly recommended for standard Wittig olefinations where the target aldehyde is stable to mild biphasic conditions. It completely avoids transesterification.

Materials:

  • (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.05 eq)

  • Dichloromethane (DCM)

  • 2M Aqueous NaOH solution (1.10 eq)

  • Target Aldehyde (1.00 eq)

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the phosphonium salt in DCM (approx. 0.2 M concentration).

  • Deprotonation: Add the 2M NaOH solution dropwise at room temperature.

  • Validation (Causality Check): Vigorously stir the biphasic mixture. A distinct color change to a pale/clear yellow in the organic layer indicates successful ylide formation. Note: Vigorous stirring is critical to ensure efficient phase transfer and prevent localized hydrolysis.

  • Phase Separation: After 30 minutes of stirring, transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer containing the active ylide.

  • Reaction: Dry the organic layer briefly over anhydrous Na2​SO4​ , filter into a clean flask, and add the target aldehyde dropwise. Stir until TLC indicates complete consumption of the aldehyde.

Protocol B: Anhydrous Homogeneous Deprotonation (For Sensitive Substrates)

Use this protocol when the target aldehyde is prone to hydration, hydrolysis, or when strict anhydrous conditions are required. DBU is utilized as a non-nucleophilic, organic-soluble base.

Materials:

  • (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.10 eq)

  • Target Aldehyde (1.00 eq)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with inert gas (Nitrogen or Argon).

  • Suspension: Suspend the phosphonium salt in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Add DBU dropwise via syringe over 5 minutes.

  • Validation: The suspension will rapidly clarify into a homogeneous, pale-yellow solution, self-validating the complete deprotonation of the salt into the ylide.

  • Reaction: Stir for an additional 15 minutes at 0 °C, then add the aldehyde dropwise. Allow the reaction to slowly warm to room temperature and monitor via TLC or LC-MS.

References

  • Royal Society of Chemistry. "CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles." RSC Books. Available at:[Link]

  • Master Organic Chemistry. "Transesterification." Master Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Solvent Effects on Wittig Olefination Utilizing (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The incorporation of the isopropyloxycarbonylmethyl (IPOCM) prom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The incorporation of the isopropyloxycarbonylmethyl (IPOCM) promoiety is a critical strategy in prodrug design, utilized to enhance the lipophilicity, membrane permeability, and oral bioavailability of active pharmaceutical ingredients (APIs). (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide (CAS: 159377-42-1) serves as a highly effective precursor for introducing this group via the Wittig reaction.

Because the resulting ylide is resonance-stabilized by the adjacent ester carbonyl, it inherently favors the formation of (E)-alkenes. However, the exact stereochemical outcome (E:Z ratio) and the reaction kinetics are profoundly dictated by the choice of solvent. This application note dissects the mechanistic causality behind these solvent effects and provides self-validating experimental protocols tailored for either maximum stereoselectivity or accelerated reaction kinetics.

Mechanistic Causality: The Role of Solvent in Stabilized Ylides

To master the Wittig reaction of stabilized ylides, one must move beyond empirical solvent screening and understand the underlying transition state (TS) thermodynamics.

Upon deprotonation, (isopropyloxycarbonylmethyl)triphenylphosphonium bromide forms an α -carbonyl ylide. The delocalization of the negative charge into the ester carbonyl reduces the nucleophilicity of the ylide carbon. According to the Vedejs model for stabilized ylides, the reaction proceeds under kinetic control via a late, product-like transition state to form an oxaphosphetane intermediate .

Aprotic vs. Protic Solvent Divergence
  • Aprotic Solvents (e.g., DCM, Toluene): In non-polar or moderately polar aprotic media, the reaction is driven purely by steric minimization. The bulky triphenylphosphine and the isopropyl ester groups strongly repel the aldehyde substituent, heavily favoring the anti-oxaphosphetane transition state. This results in exceptional (E)-selectivity (>95:5). However, the lack of TS stabilization means the reaction can be sluggish with sterically hindered aldehydes .

  • Protic Solvents (e.g., Methanol, Water): The transition state leading to the oxaphosphetane possesses a significantly higher dipole moment than the neutral starting materials. Protic solvents stabilize this polar TS via extensive hydrogen bonding, drastically lowering the activation energy ( ΔG‡ ) and accelerating the reaction rate . However, this hydrogen bonding also alters the electron density of the ylide's carbonyl oxygen, slightly lowering the energy difference between the anti and syn transition states, which can erode (E)-selectivity to approximately 85:15 .

Table 1: Quantitative Summary of Solvent Effects on IPOCM-Ylide Olefination
Solvent SystemDielectric Constant ( ϵ )Relative Reaction RateTypical E:Z RatioMechanistic Observation & Application
Toluene 2.4Slow> 95:5Maximum kinetic control; limited by poor phosphonium salt solubility.
Dichloromethane (DCM) 9.1Moderate90:10 to 95:5Optimal balance of salt solubility and high stereocontrol. Standard for APIs.
Tetrahydrofuran (THF) 7.6Moderate90:10Good general solvent; sensitive to lithium salt interference if Li-bases are used.
Methanol (MeOH) 32.7Fast80:20 to 85:15H-bonding stabilizes the polar TS. Ideal for unreactive/hindered ketones.
Water (Biphasic) 80.1Very Fast~ 80:20Hydrophobic packing forces accelerate cycloaddition; lowest stereocontrol.

Reaction Pathway Visualization

The following diagram maps the bifurcation of the transition state based on solvent selection, highlighting the critical decision points for process chemists.

G cluster_TS Oxaphosphetane Transition States Phosphonium (Isopropyloxycarbonylmethyl) triphenylphosphonium bromide Ylide Stabilized Ylide (Resonance Active) Phosphonium->Ylide Base (-HBr) TS_Aprotic Anti-TS (Aprotic) Sterically Driven Ylide->TS_Aprotic Non-Polar Media TS_Protic H-Bonded TS (Protic) Dipole Stabilized Ylide->TS_Protic Polar Protic Media Aldehyde Aldehyde Substrate Aldehyde->TS_Aprotic Aldehyde->TS_Protic E_Alkene (E)-Alkene (Major Product) TS_Aprotic->E_Alkene >95% Selectivity Z_Alkene (Z)-Alkene (Minor Product) TS_Aprotic->Z_Alkene <5% Selectivity TS_Protic->E_Alkene ~85% Selectivity TS_Protic->Z_Alkene ~15% Selectivity

Caption: Solvent-dependent transition state divergence in stabilized ylide Wittig olefinations.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure that the causality of the chemical environment (solvent and base) is functioning as intended before proceeding to downstream purification.

Protocol A: High E-Selectivity Olefination in Aprotic Media (DCM)

Objective: Maximize (E)-alkene formation for downstream API synthesis where stereopurity is critical. Causality Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as the base because it is highly soluble in DCM and does not introduce metal cations (like Li+ ) that could coordinate with the oxaphosphetane intermediate and artificially lower (E)-selectivity.

  • Reagent Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add (isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.10 eq, 5.5 mmol) and anhydrous DCM (25 mL, 0.2 M).

  • Ylide Generation: Cool the suspension to 0 °C. Add DBU (1.15 eq, 5.75 mmol) dropwise via syringe. Validation Check 1: The solution will immediately turn a distinct, homogeneous pale yellow, confirming the formation of the stabilized ylide.

  • Substrate Addition: After 15 minutes, add the target aldehyde (1.00 eq, 5.0 mmol) dissolved in 5 mL of anhydrous DCM dropwise. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). Validation Check 2: The disappearance of the aldehyde spot and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Crude NMR): Critical Step. Before column chromatography, dissolve a 5 mg aliquot of the crude residue in CDCl3​ and obtain a 1H NMR spectrum. Integrate the vinylic protons (typically between 5.5–7.5 ppm). The coupling constant ( J ) will validate the geometry: Jtrans​≈15−16 Hz for the (E)-isomer, and Jcis​≈10−12 Hz for the (Z)-isomer. If the E:Z ratio is < 90:10, investigate the anhydrous integrity of the DCM.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure (E)-alkene. Triphenylphosphine oxide byproduct will elute significantly later due to its high polarity.

Protocol B: Rate-Accelerated Olefination in Protic Media (Methanol)

Objective: Drive the olefination of sterically hindered or electronically deactivated carbonyls where aprotic conditions fail to reach full conversion. Causality Note: Methanol provides hydrogen-bond donation to the transition state, lowering the activation barrier. Potassium carbonate ( K2​CO3​ ) is used as a mild, heterogeneous base to maintain a steady equilibrium of the ylide without causing side-reactions (like ester hydrolysis) that stronger bases might induce in protic media.

  • Reagent Preparation: To a 100 mL round-bottom flask, add (isopropyloxycarbonylmethyl)triphenylphosphonium bromide (1.20 eq, 6.0 mmol), the hindered carbonyl substrate (1.00 eq, 5.0 mmol), and HPLC-grade Methanol (30 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.00 eq, 10.0 mmol) in one portion.

  • Reaction Execution: Stir the suspension vigorously at room temperature. Due to the protic solvent acceleration, reactions typically reach >95% conversion within 1–2 hours.

  • Workup Adaptation: Because methanol is water-miscible, direct extraction is inefficient. Concentrate the reaction mixture under reduced pressure to remove >80% of the methanol.

  • Extraction: Partition the resulting residue between Diethyl Ether (30 mL) and Water (20 mL). Extract the aqueous layer with additional Ether (2 × 15 mL). Validation Check: Ether is preferred here over DCM as it precipitates the majority of the triphenylphosphine oxide byproduct, simplifying downstream purification.

  • Self-Validation (Crude NMR): Perform the same 1H NMR analysis as Protocol A. Expect a slightly lower E:Z ratio (e.g., 85:15) as the thermodynamic trade-off for the accelerated kinetic rate.

References

  • Direct Observation of the Dynamics of Ylide Solvation by Hydrogen-bond Donors Using Time-Resolved Infrared Spectroscopy. Journal of the American Chemical Society, 2022. URL:[Link]

  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. Synthetic Communications, 2003. URL:[Link]

  • Anionic activation of the Wittig reaction using a solid-liquid phase transfer. ARKIVOC / Semantic Scholar, 2006. URL:[Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of ester-functionalized Wittig reagents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of ester-functionalized Wittig reagents. The synthesis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide via the SN2 reaction of triphenylphosphine (PPh3) and isopropyl bromoacetate is thermodynamically favorable. However, isolating the resulting salt in high purity and a stable crystalline form requires precise manipulation of solvent polarities and thermodynamics.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows, ensuring high-yield recovery of your target phosphonium salt.

Purification Decision Matrix

The following workflow illustrates the logical progression for isolating and purifying crude phosphonium bromide salts, specifically addressing the common "oiling out" phenomenon.

PurificationWorkflow A Crude Reaction Mixture (Oil or Solid) B Trituration (Toluene / Hexanes) A->B C Physical State? B->C D Viscous Oil (Oiling Out) C->D Remains Oily F Solid Precipitate C->F Crystallizes E Azeotropic Drying (Remove Moisture) D->E E->B Retry Wash G Recrystallization (DCM / Diethyl Ether) F->G H Pure Phosphonium Salt G->H Vacuum Filtration

Logical workflow for the isolation and purification of crude phosphonium bromide salts.

Troubleshooting & FAQs

Q1: Why does my crude (isopropyloxycarbonylmethyl)triphenylphosphonium bromide crash out as a viscous oil instead of a solid, and how do I fix it? A: This phenomenon, known as "oiling out," is primarily driven by hygroscopicity and freezing point depression. Phosphonium bromide salts readily absorb atmospheric moisture. Water molecules coordinate with the bromide counterion, forming a hydrate that disrupts the crystal lattice energy and significantly lowers the melting point of the compound. Additionally, residual isopropyl bromoacetate acts as a plasticizer.

  • Mechanistic Rationale: To induce crystallization, you must remove the plasticizing impurities and water. Azeotropic drying with a non-polar solvent (like toluene) strips the moisture, while trituration removes the unreacted starting materials ().

Q2: How do I effectively remove unreacted triphenylphosphine (PPh3) and isopropyl bromoacetate from the crude mixture? A: The key is exploiting the drastic difference in dielectric constants between the ionic product and the neutral precursors.

  • Mechanistic Rationale: PPh3 and isopropyl bromoacetate are highly soluble in non-polar, aromatic solvents (like toluene) and aliphatic solvents (like hexanes). The phosphonium salt, being highly polar and ionic, is insoluble in these media. Washing the crude reaction mixture with warm toluene followed by cold hexanes will selectively partition the impurities into the liquid phase, leaving the salt behind ().

Q3: What is the optimal solvent system for the recrystallization of this specific phosphonium bromide salt? A: A solvent/anti-solvent system utilizing Dichloromethane (DCM) and Diethyl Ether (Et2O) is highly recommended for ester-functionalized salts.

  • Mechanistic Rationale: The isopropyloxycarbonyl group adds a degree of lipophilicity to the salt, making it perfectly soluble in moderately polar, polarizable solvents like DCM. Diethyl ether acts as an ideal anti-solvent because it is miscible with DCM but completely rejects the ionic salt. By slowly increasing the ether concentration, you decrease the overall dielectric constant of the solution until the nucleation threshold is crossed, allowing pure crystals to form without trapping impurities ().

Solvent Selection & Partitioning Data

Understanding the solubility profile of your compound versus its impurities is critical for designing a self-validating purification system.

SolventPolarity IndexRole in WorkflowPhosphonium Salt SolubilityPPh3 / Impurity Solubility
Toluene 2.4Reaction / Primary TriturationVery LowHigh
Hexanes 0.1Secondary Trituration WashInsolubleModerate
Dichloromethane (DCM) 3.1Primary Recrystallization SolventHighHigh
Diethyl Ether (Et2O) 2.8Recrystallization Anti-SolventInsolubleHigh
Ethanol 5.2Alternative Recrystallization SolventHighLow (Cold) / High (Hot)

Standardized Experimental Protocols

Protocol A: Trituration and De-Oiling of Crude Mixture

Use this protocol immediately after the reaction is complete to isolate the crude solid.

  • Decantation: If the reaction was performed in toluene and the product has oiled out at the bottom of the flask, decant the supernatant to remove the bulk of unreacted PPh3.

  • Azeotropic Drying: Add 10 mL of fresh, anhydrous toluene to the oily residue. Heat the mixture to 60°C under reduced pressure (rotary evaporator) to azeotropically remove trace water. Repeat this step twice.

  • Hexane Wash: Suspend the resulting residue in 15 mL of cold hexanes. Stir vigorously with a glass rod or magnetic stir bar for 15 minutes. The mechanical shearing forces, combined with the non-polar environment, will force the salt to crystallize.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold hexanes.

  • Self-Validation Checkpoint: The physical state of the product must transition from a sticky, viscous paste to a free-flowing, opaque powder. If the product remains gummy, moisture or alkyl halide is still present; repeat steps 2 and 3.

Protocol B: Solvent/Anti-Solvent Recrystallization

Use this protocol to achieve >99% purity for downstream Wittig olefination.

  • Dissolution: Transfer the triturated crude solid to a clean Erlenmeyer flask. Add Dichloromethane (DCM) dropwise while swirling until the solid is just completely dissolved at room temperature. Do not add excess DCM.

  • Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether (Et2O) dropwise to the stirring DCM solution. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution.

  • Clarification: Add 1-2 drops of DCM to the turbid solution until it becomes perfectly clear again.

  • Nucleation and Growth: Cover the flask loosely and allow it to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the crystals with 5 mL of ice-cold Et2O and dry under high vacuum for 4 hours.

  • Self-Validation Checkpoint: The final product should present as distinct, colorless or white crystalline needles/plates. The filtrate should run completely clear. If no crystals form after 24 hours, the initial volume of DCM was too high; evaporate 50% of the solvent mass and repeat step 2.

References

  • ResearchGate. "How to recrystallize phosphonium salt?" ResearchGate. Available at: [Link]

  • SciSpace. "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents." SciSpace. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Stabilized Wittig Reagents: (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide vs. Ethyl Bromoacetate-Derived Ylides

Authored by: Your Senior Application Scientist In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] The choi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] The choice of the phosphorus ylide is paramount, dictating the reaction's stereochemical outcome, reactivity, and substrate scope. This guide provides an in-depth comparison of two closely related stabilized Wittig reagents: the ylide generated from (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide and that derived from ethyl bromoacetate. This analysis is intended for researchers, scientists, and professionals in drug development, offering insights into the nuanced differences that can influence the selection of a reagent for a specific synthetic challenge.

The Nature of Stabilized Ylides in Alkene Synthesis

Phosphorus ylides are broadly categorized as either stabilized or non-stabilized, a distinction that fundamentally governs their chemical behavior.[3][4] Ylides are considered "stabilized" when an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile, is attached to the carbanionic carbon.[3][4] This structural feature delocalizes the negative charge through resonance, rendering the ylide less reactive and more stable than its non-stabilized counterparts.[3] Consequently, many stabilized ylides are commercially available or can be isolated as stable crystalline solids.

A key feature of stabilized ylides is their propensity to form (E)-alkenes with high selectivity when reacted with aldehydes.[5][6] This stereochemical preference is a result of the reaction mechanism proceeding under kinetic control, where the transition state leading to the (E)-isomer is lower in energy.[5][7]

Comparative Analysis: Isopropyl vs. Ethyl Ester Stabilized Ylides

Both (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide and the ylide precursor derived from ethyl bromoacetate, (ethoxycarbonylmethyl)triphenylphosphonium bromide, fall into the category of stabilized Wittig reagents. The core difference lies in the steric and electronic properties of the isopropyl versus the ethyl group of the ester.

Feature(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide(Ethoxycarbonylmethyl)triphenylphosphonium bromideRationale & Causality
Reactivity Slightly lowerSlightly higherThe bulkier isopropyl group may introduce minor steric hindrance in the transition state, potentially slowing the reaction rate compared to the less hindered ethyl group. Stabilized ylides, in general, exhibit lower reactivity than non-stabilized ylides and may struggle to react with sterically hindered ketones.[1][3]
Stereoselectivity (E/Z ratio) High (E)-selectivity, potentially slightly higherHigh (E)-selectivityFor stabilized ylides, the reaction is under kinetic control, favoring the formation of the (E)-alkene.[5][7] The larger isopropyl group could further disfavor the transition state leading to the (Z)-isomer due to increased steric interactions, although this effect is generally subtle.
Ylide Generation Requires a moderately strong base (e.g., NaH, NaOMe, K2CO3)Requires a moderately strong base (e.g., NaH, NaOMe, K2CO3)The acidity of the α-proton is increased by the adjacent phosphonium group and the ester, allowing for the use of weaker bases compared to those needed for non-stabilized ylides.[4]
Handling and Stability Stable, crystalline solidStable, crystalline solid[8]The delocalization of the negative charge in the corresponding ylide contributes to its stability, allowing the phosphonium salt to be stored and handled with relative ease.
Substrate Scope Aldehydes, less hindered ketonesAldehydes, less hindered ketonesAs with most stabilized ylides, reactions with sterically demanding ketones may be sluggish or provide low yields.[1][3]

Mechanistic Insight into Stereoselectivity

The high (E)-selectivity observed with stabilized ylides is best explained by the modern understanding of the Wittig reaction mechanism, which proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[5][6] For stabilized ylides, the transition state is believed to be more product-like, and steric factors play a crucial role in determining the stereochemical outcome. The bulkier triphenylphosphine group and the substituent on the carbonyl compound prefer to be in a trans orientation in the four-membered ring intermediate, which leads directly to the (E)-alkene upon decomposition.

Wittig_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Intermediate cluster_3 Products Aldehyde R-CHO TS [Oxaphosphetane]‡ Aldehyde->TS Ylide Ph₃P=CHCOOR' Ylide->TS Oxaphosphetane cis/trans-Oxaphosphetane TS->Oxaphosphetane E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Favored for Stabilized Ylides Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Disfavored TPPO Ph₃P=O Oxaphosphetane->TPPO Protocol_1 start Start suspend Suspend phosphonium salt in anhydrous THF start->suspend add_base Add base (e.g., NaH) and stir suspend->add_base add_aldehyde Add aldehyde dropwise add_base->add_aldehyde monitor Monitor reaction by TLC add_aldehyde->monitor quench Quench with saturated aqueous NH₄Cl monitor->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for Wittig reaction with in situ ylide generation.

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

  • Add anhydrous THF to the flask, followed by the portion-wise addition of (ethoxycarbonylmethyl)triphenylphosphonium bromide at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which the ylide will form (a color change is often observed).

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Wittig Reaction with Pre-isolated Stabilized Ylide

For ylides that are stable enough to be isolated, such as ethyl (triphenylphosphoranylidene)acetate, the procedure is simplified.

Materials:

  • Ethyl (triphenylphosphoranylidene)acetate (1.1 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

Procedure:

  • To a round-bottom flask, add ethyl (triphenylphosphoranylidene)acetate and the anhydrous solvent.

  • To this solution, add the aldehyde.

  • Stir the reaction mixture at room temperature or with gentle heating until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by flash column chromatography. Often, the triphenylphosphine oxide byproduct can be partially removed by precipitation from a non-polar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) prior to chromatography.

Conclusion and Reagent Selection

The choice between (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide and the ylide derived from ethyl bromoacetate will likely have a minor impact on the overall outcome of a Wittig reaction with a simple aldehyde, with both reagents expected to provide the (E)-α,β-unsaturated ester in good yield and high stereoselectivity. The decision may be guided by the following considerations:

  • Substrate Steric Hindrance: For reactions with more sterically encumbered aldehydes, the less bulky ethyl-derived ylide may offer a slight kinetic advantage.

  • Availability and Cost: The commercial availability and cost of the respective phosphonium salts can be a practical deciding factor.

  • Subtle Electronic Effects: While generally minimal, the electronic difference between an isopropyl and an ethyl group could be a factor in highly sensitive systems, though this is less common.

In most applications, the performance of these two reagents will be comparable. However, for challenging transformations or in the context of a multi-step synthesis where every percentage of yield matters, a small-scale comparative study is always recommended.

References

  • Vedejs, E. (1990). The Wittig reaction must involve a mechanism other than the betaine pathway. J. Am. Chem. Soc., 112(10), 3905–3909.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • MDPI. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

Sources

Comparative

A Comparative Guide to E/Z Selectivity in Wittig Reactions: Isopropyl vs. Ethyl Ester Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds. Its ability to conv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds. Its ability to convert aldehydes and ketones into alkenes with a high degree of regiochemical control has made it an indispensable tool. For reactions involving stabilized ylides, particularly those bearing ester functionalities, the stereochemical outcome—the E/Z selectivity—is of paramount importance. This guide provides an in-depth comparison of two commonly employed stabilized ylides: those derived from isopropyl and ethyl ester phosphonium salts.

While both ylides are known to strongly favor the formation of the (E)-alkene, subtle differences in their steric profiles can influence the diastereomeric ratio of the product. This guide will delve into the mechanistic underpinnings of this selectivity, present a logical framework for predicting outcomes, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Mechanism of the Wittig Reaction with Stabilized Ylides

The stereochemical outcome of the Wittig reaction is determined by the formation and decomposition of a four-membered ring intermediate, the oxaphosphetane.[1] With stabilized ylides, such as those containing an ester group, the initial [2+2] cycloaddition between the ylide and the carbonyl compound is a reversible process.[2] This reversibility allows for equilibration between the two possible diastereomeric oxaphosphetanes, the syn and anti intermediates.

The anti oxaphosphetane is thermodynamically more stable due to the pseudo-equatorial positioning of the bulky substituents, which minimizes steric interactions.[2] The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is a stereospecific syn-elimination. Consequently, the more stable anti oxaphosphetane decomposes to yield the (E)-alkene, while the less stable syn oxaphosphetane would give the (Z)-alkene. The high (E)-selectivity observed with stabilized ylides is a direct result of the reaction proceeding through the more stable anti intermediate under thermodynamic control.[1][3]

Wittig_Mechanism cluster_products Products reactants Aldehyde + Stabilized Ylide (R-CHO + Ph3P=CHCO2R') syn_ts reactants->syn_ts [2+2] Cycloaddition anti_ts reactants->anti_ts [2+2] Cycloaddition syn_ox Syn-Oxaphosphetane (Less Stable) syn_ts->syn_ox Reversible anti_ox Anti-Oxaphosphetane (More Stable) anti_ts->anti_ox Reversible z_alkene (Z)-Alkene syn_ox->z_alkene Syn-elimination e_alkene (E)-Alkene (Major Product) anti_ox->e_alkene Syn-elimination tppo + Ph3P=O

Mechanism of the Wittig reaction with stabilized ylides.

Comparing Isopropyl and Ethyl Ester Ylides: A Steric Argument

While direct, quantitative comparisons of the E/Z selectivity of isopropyl versus ethyl ester phosphonium salts in the literature are scarce, we can infer the likely impact of the ester group's steric bulk based on the established mechanism. The primary difference between the two ylides is the size of the alkyl group of the ester: an isopropyl group is sterically more demanding than an ethyl group.

This increased steric hindrance in the isopropyl-substituted ylide would likely further destabilize the syn-oxaphosphetane intermediate, where the ester group is in a more sterically crowded pseudo-axial position. As a result, the equilibrium would be expected to shift even more decisively towards the more stable anti-oxaphosphetane. This would, in turn, lead to a higher E/Z ratio for the resulting alkene. Therefore, it is reasonable to hypothesize that the use of an isopropyl ester phosphonium salt may lead to a modest increase in (E)-selectivity compared to its ethyl ester counterpart under identical reaction conditions.

Experimental Data: E/Z Selectivity with Stabilized Ylides

YlideAldehydeSolventBaseE/Z RatioReference
(Ethoxycarbonylmethyl)triphenylphosphonium bromideBenzaldehydeCH2Cl2NaHCO3 (aq)>95:5[4]
(Ethoxycarbonylmethyl)triphenylphosphonium bromide4-NitrobenzaldehydeH2ONaHCO398:2[4]
(Carbethoxymethylene)triphenylphosphoraneVarious AldehydesVariousNone/HeatPredom. E[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the in-situ generation of the ylide and subsequent Wittig reaction.

Protocol 1: Wittig Reaction with (Ethoxycarbonylmethyl)triphenylphosphonium bromide

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide

  • Aldehyde

  • Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)

  • Base (e.g., Sodium Bicarbonate, Triethylamine, or Sodium Hydride)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Phosphonium Salt Suspension: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 - 1.2 equivalents) and anhydrous CH2Cl2 or THF.

  • Ylide Generation: Add the base (1.1 - 1.2 equivalents) portion-wise to the stirred suspension at room temperature. For weaker bases like NaHCO3, an aqueous solution may be used. For stronger bases like NaH, the reaction should be cooled to 0 °C. Stir the mixture until the ylide is formed (typically indicated by a color change and/or dissolution of the salt).

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (if a strong base was used). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Wittig Reaction with (Isopropoxycarbonylmethyl)triphenylphosphonium bromide

The protocol for the isopropyl ester analog is identical to that of the ethyl ester. The same reaction conditions, stoichiometry, and work-up procedure can be applied.

Wittig_Workflow start Start setup Reaction Setup: - Phosphonium Salt - Anhydrous Solvent - Inert Atmosphere start->setup ylide_gen Ylide Generation: - Add Base - Stir setup->ylide_gen aldehyde_add Aldehyde Addition: - Add Aldehyde Solution Dropwise ylide_gen->aldehyde_add reaction Reaction: - Stir at RT - Monitor by TLC aldehyde_add->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification end End purification->end

General experimental workflow for the Wittig reaction.

Conclusion

Both ethyl and isopropyl ester-stabilized phosphonium ylides are excellent reagents for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. The reaction proceeds with high (E)-selectivity due to the thermodynamic equilibration of the oxaphosphetane intermediates. While direct experimental comparisons are limited, a mechanistic understanding suggests that the greater steric bulk of the isopropyl group may lead to a slight enhancement in (E)-selectivity compared to the ethyl group. The provided protocols offer a robust starting point for researchers employing these valuable synthetic tools.

References

  • Organic Syntheses. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • PSIBERG. Wittig Reaction, Example, Mechanism, and Stereochemistry. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • University of California, Irvine. 27. A Solvent Free Wittig Reaction. [Link]

  • University of Massachusetts Boston. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • SciSpace. The modern interpretation of the Wittig reaction mechanism. [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • The Wittig Reaction in Synthesis. YouTube. [Link]

  • OpenBU. Wittig Reaction. [Link]

  • Common Organic Chemistry. Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (PDF) Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of drug development and materials science, phosphonium salts are indispensable reagents, most notably for their central role in the Wittig reaction. The...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry, particularly in the realm of drug development and materials science, phosphonium salts are indispensable reagents, most notably for their central role in the Wittig reaction. The precise characterization of these reagents is paramount for ensuring reaction efficiency, predicting outcomes, and maintaining batch-to-batch consistency. Among the suite of analytical techniques available, mass spectrometry, specifically with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and structural elucidation capabilities.[1]

This guide provides an in-depth analysis of the fragmentation pattern of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide, a common Wittig reagent precursor. We will explore the causal factors driving its fragmentation under collision-induced dissociation (CID) and compare its behavior to that of other relevant phosphonium salts. This comparative approach, grounded in experimental data and mechanistic principles, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these critical compounds.

The Analytical Imperative: Why Fragmentation Analysis Matters

While a simple MS scan can confirm the molecular weight of the (isopropyloxycarbonylmethyl)triphenylphosphonium cation, it is the fragmentation pattern generated through MS/MS that provides a detailed structural fingerprint. This is crucial for:

  • Confirmation of Identity: Distinguishing between isomers and confirming the correct synthesis of the desired phosphonium salt.

  • Impurity Profiling: Identifying potential side products from the synthesis, such as related phosphonium salts or degradation products.

  • Reaction Monitoring: Tracking the consumption of the phosphonium salt and the formation of the corresponding ylide and triphenylphosphine oxide byproduct in a Wittig reaction.[1]

Experimental Protocol: ESI-MS/MS Analysis

The following is a generalized, yet robust, protocol for the analysis of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide using ESI-MS/MS. The parameters provided are a starting point and should be optimized for the specific instrument being used.

1. Sample Preparation:

  • Dissolve a small amount of the phosphonium salt in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v), to a final concentration of approximately 1-10 µg/mL.
  • The addition of 0.1% formic acid to the solvent can aid in promoting ionization, though it is often not strictly necessary for pre-charged phosphonium salts.[1]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode. Phosphonium salts are pre-charged, making them ideal candidates for ESI.
  • MS Scan (Full Scan): Acquire a full scan spectrum to identify the precursor ion, which is the intact (isopropyloxycarbonylmethyl)triphenylphosphonium cation ([M-Br]⁺).
  • MS/MS Scan (Product Ion Scan): Select the precursor ion for fragmentation using collision-induced dissociation (CID).[2]
  • Collision Gas: Argon is typically used as the collision gas.
  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from gentle fragmentation to more extensive bond cleavage.

Fragmentation Pattern Analysis of (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide

Upon collision-induced dissociation, the (isopropyloxycarbonylmethyl)triphenylphosphonium cation undergoes a series of characteristic fragmentation events. The proposed fragmentation pathway is illustrated below, followed by a detailed explanation of the major observed fragments.

fragmentation_pathway precursor [(C₆H₅)₃P⁺CH₂COOCH(CH₃)₂] m/z 405.18 frag1 [(C₆H₅)₃P⁺CH₂COOH] m/z 363.12 precursor->frag1 Loss of Propene frag2 [(C₆H₅)₃P⁺CH₂CO] m/z 319.11 precursor->frag2 Loss of Isopropanol frag3 [(C₆H₅)₃P]⁺ m/z 262.12 precursor->frag3 Loss of Isopropyloxycarbonylmethyl radical frag4 [C₄H₇O₂]⁺ m/z 87.04 precursor->frag4 P-C bond cleavage frag1->frag2 Loss of H₂O loss1 - C₃H₆ (Propene) loss2 - CO (Carbon Monoxide) loss3 - CH₂COOCH(CH₃)₂ loss4 - (C₆H₅)₃P comparison_workflow cluster_target (Isopropyloxycarbonylmethyl)triphenylphosphonium Cation cluster_alkyl Butyltriphenylphosphonium Cation cluster_ethyl_ester (Ethoxycarbonylmethyl)triphenylphosphonium Cation target [(C₆H₅)₃P⁺CH₂COOCH(CH₃)₂] m/z 405.18 target_frags Fragments: m/z 363 (Loss of C₃H₆) m/z 319 (Loss of C₃H₇OH) m/z 262 (Loss of sidechain) target->target_frags CID analysis Comparative Analysis target_frags->analysis alkyl [(C₆H₅)₃P⁺(CH₂)₃CH₃] m/z 319.18 alkyl_frags Fragments: m/z 262 (Loss of Butyl radical) alkyl->alkyl_frags CID alkyl_frags->analysis ethyl_ester [(C₆H₅)₃P⁺CH₂COOCH₂CH₃] m/z 391.16 ethyl_ester_frags Fragments: m/z 363 (Loss of C₂H₄) m/z 262 (Loss of sidechain) ethyl_ester->ethyl_ester_frags CID ethyl_ester_frags->analysis conclusion Unique fragmentation of the isopropyl ester allows for unambiguous structural confirmation. analysis->conclusion

Caption: Workflow for comparative fragmentation analysis.

Conclusion and Best Practices

The mass spectrometry fragmentation pattern of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide provides a wealth of structural information that is invaluable for researchers and drug development professionals. By carefully analyzing the fragment ions, it is possible to confirm the identity of the compound, differentiate it from related structures, and gain insights into its purity.

Key Takeaways for the Practicing Scientist:

  • Utilize MS/MS for Comprehensive Characterization: Do not rely solely on a full scan MS. The fragmentation pattern is key to confident structural elucidation.

  • Compare with Analogs: When available, analyzing structurally similar phosphonium salts can bolster the confidence in your fragmentation pathway assignment.

  • Consider Rearrangements: Be aware of the potential for in-source reactions or gas-phase rearrangements, especially when unexpected ions are observed.

  • Optimize Collision Energy: The extent of fragmentation is directly related to the collision energy. A stepped or ramped collision energy experiment will provide the most comprehensive fragmentation data.

By integrating the principles and comparative data outlined in this guide, scientists can leverage the power of mass spectrometry to ensure the quality and integrity of their phosphonium salt reagents, ultimately leading to more robust and reproducible synthetic outcomes.

References

  • Chaliki, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

  • Royal Society of Chemistry. Bond fission in monocationic frameworks: diverse fragmentation pathways for phosphinophosphonium cations. Available at: [Link]

Sources

Comparative

Comparative Base Efficiency for (Isopropyloxycarbonylmethyl)triphenylphosphonium Bromide in Wittig Olefination

Executive Summary (Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a highly valuable precursor for the synthesis of α,β -unsaturated isopropyl esters. Because the resulting ylide is stabilized by an electron-w...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Isopropyloxycarbonylmethyl)triphenylphosphonium bromide is a highly valuable precursor for the synthesis of α,β -unsaturated isopropyl esters. Because the resulting ylide is stabilized by an electron-withdrawing ester group, its thermodynamic requirements for deprotonation differ significantly from those of unstabilized phosphonium salts.

This guide objectively compares the efficiency, safety, and mechanistic causality of three common bases—DBU , NaH , and t-BuOK . Through comparative analysis and self-validating experimental protocols, we demonstrate why the mild, organic base DBU is the superior choice for maximizing yield and (E)-selectivity while minimizing deleterious side reactions.

Mechanistic Causality: The Nature of Stabilized Ylides

The core principle dictating base selection in the Wittig reaction is the pKa of the phosphonium salt's α -protons. Unstabilized ylides require strong, non-nucleophilic bases because their α -protons have a pKa of 22–35[1].

However, the isopropyloxycarbonyl group in our target substrate delocalizes the negative charge of the carbanion through resonance. This stabilization significantly lowers the pKa of the α -protons to approximately 9–13[2]. Because of this thermodynamic stabilization, the resulting ylide is less basic, less reactive, and highly prone to yielding the thermodynamically favored (E)-alkene[3].

Using overly strong bases (like NaH or t-BuOK) to deprotonate this substrate is not only unnecessary but introduces competing side reactions. Milder bases like DBU perfectly match the substrate's thermodynamic profile, ensuring clean conversion.

Comparative Base Analysis

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The Precision Tool

DBU is a soluble, non-nucleophilic organic base. It allows for completely homogeneous reaction conditions, typically in dichloromethane (DCM) or tetrahydrofuran (THF). DBU rapidly deprotonates the stabilized salt without risking ester hydrolysis or transesterification, leading to exceptionally clean reaction profiles and high yields[4].

NaH (Sodium Hydride): The Brute Force Approach

NaH is a strong, heterogeneous base that drives ylide formation irreversibly via the evolution of hydrogen gas. While effective, it requires strictly anhydrous conditions. Any trace moisture will generate NaOH, which rapidly hydrolyzes the isopropyl ester of the substrate or the resulting product. Furthermore, the heterogeneous nature of the reaction can lead to inconsistent kinetics and localized heating.

t-BuOK (Potassium tert-butoxide): The Aggressive Alkoxide

t-BuOK offers rapid, homogeneous deprotonation. However, as a strong alkoxide, it introduces a severe risk of transesterification (swapping the substrate's isopropyl group for a tert-butyl group). Additionally, it can trigger aldol condensations if the electrophilic aldehyde is base-sensitive. It is generally considered too aggressive for ester-stabilized ylides[5].

Quantitative Performance Metrics

The following table summarizes the expected performance of each base when reacted with (isopropyloxycarbonylmethyl)triphenylphosphonium bromide and a standard aliphatic/aromatic aldehyde.

MetricDBUNaHt-BuOK
pKa of Conjugate Acid ~13.5~35.0~17.0
Reaction Phase HomogeneousHeterogeneousHomogeneous
Typical Yield 90–98%75–85%70–80%
(E)-Selectivity >95:5>90:10>90:10
Primary Side Reaction NoneEster HydrolysisTransesterification
Operational Safety High (Mild, no gas)Low (H₂ evolution)Moderate (Moisture sensitive)

Mechanistic & Workflow Visualizations

BaseComparison Salt (Isopropyloxycarbonylmethyl) triphenylphosphonium bromide DBU DBU (Mild, Organic) Salt->DBU NaH NaH (Strong, Heterogeneous) Salt->NaH tBuOK t-BuOK (Strong, Alkoxide) Salt->tBuOK Ylide Stabilized Ylide (Reactive Intermediate) DBU->Ylide Homogeneous NaH->Ylide H2 Gas Side1 Risk: Ester Hydrolysis NaH->Side1 tBuOK->Ylide Exothermic Side2 Risk: Transesterification tBuOK->Side2 Product α,β-Unsaturated Ester (Target) Ylide->Product + Aldehyde

Caption: Mechanistic pathways and side-reaction risks for ylide generation using DBU, NaH, and t-BuOK.

Workflow Step1 1. Suspend Salt (DCM/THF) Step2 2. Add Base (Observe Color) Step1->Step2 Step3 3. Add Aldehyde (TLC Monitor) Step2->Step3 Step4 4. Aqueous Quench (Phase Separation) Step3->Step4 Step5 5. TPPO Removal (Precipitation) Step4->Step5

Caption: Self-validating experimental workflow for stabilized Wittig olefination.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical phase includes an observable metric to confirm the reaction is proceeding correctly.

Protocol A: DBU-Mediated Olefination (Optimal Method)
  • Preparation : Suspend 1.0 eq of (isopropyloxycarbonylmethyl)triphenylphosphonium bromide in anhydrous DCM (0.2 M) under an inert N₂ atmosphere at room temperature.

    • Causality: DCM is an excellent solvent for stabilizing the polar oxaphosphetane intermediates of the Wittig reaction and easily dissolves DBU.

  • Ylide Generation : Add 1.05 eq of DBU dropwise.

    • Self-Validation Checkpoint: The cloudy white suspension will rapidly transition into a clear, pale-yellow solution within 5–10 minutes. This visual cue confirms complete deprotonation and homogeneous ylide formation.

  • Coupling : Add 0.95 eq of the target aldehyde dissolved in DCM. Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active aldehyde spot disappears and a new, less polar product spot emerges.

  • Workup & Purification : Wash the organic layer with 1M HCl to remove the protonated DBU salt, followed by brine. Dry over MgSO₄, concentrate, and triturate with cold hexanes/diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter to yield the pure (E)-alkene.

Protocol B: NaH-Mediated Olefination
  • Preparation : Wash 1.1 eq of NaH (60% dispersion in mineral oil) with dry hexanes to remove the oil, then suspend in anhydrous THF (0.2 M) at 0 °C.

    • Causality: THF is strictly required over DCM here because NaH can react dangerously with halogenated solvents.

  • Ylide Generation : Slowly add 1.0 eq of the phosphonium salt in portions.

    • Self-Validation Checkpoint: Observe continuous H₂ gas evolution (bubbling). The reaction must stir until bubbling completely ceases (approx. 30–45 mins), indicating total ylide formation.

  • Coupling : Add 0.95 eq of aldehyde dropwise. Allow the mixture to warm to room temperature.

  • Workup : Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH.

    • Self-Validation Checkpoint: A lack of vigorous bubbling during the quench validates that the NaH was fully and safely consumed during ylide generation.

Protocol C: t-BuOK-Mediated Olefination
  • Preparation : Suspend 1.0 eq of the phosphonium salt in anhydrous THF at 0 °C.

  • Ylide Generation : Add 1.05 eq of t-BuOK (1M solution in THF) dropwise.

    • Self-Validation Checkpoint: An immediate, intense yellow/orange color will develop, indicating rapid and highly exothermic ylide formation.

  • Coupling : Add the aldehyde dropwise. Keep the temperature strictly at 0 °C.

    • Causality: Maintaining a low temperature is critical to suppress the competing transesterification of the isopropyl ester by the tert-butoxide anion.

  • Workup : Quench with water, extract with EtOAc, and verify the product via NMR to ensure no tert-butyl ester impurities have formed.

References

  • Benchchem (2025). A Comparative Guide to Bases for Ylide Generation in Organic Synthesis. Benchchem. 1

  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. 2

  • Alfa Chemistry . Wittig Reaction. Alfa Chemistry. 3

  • De Nardi, F., et al. (2025). Wittig Reaction in Deep Eutectic Solvents: Expanding the DES Toolbox in Synthesis. ResearchGate. 4

  • RSC Publishing (2013). Synthesis of spongistatin 2 employing a new route to the EF fragment. Royal Society of Chemistry. 5

Sources

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